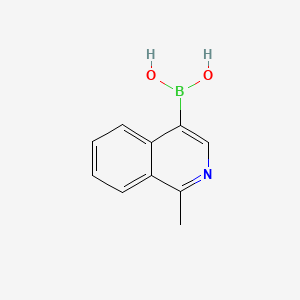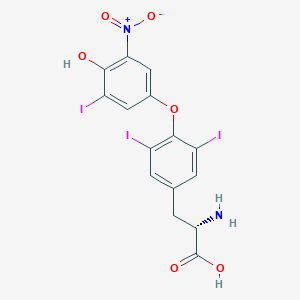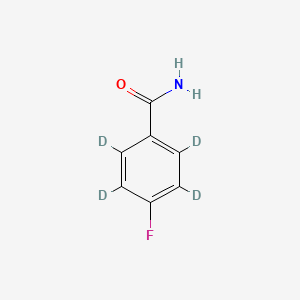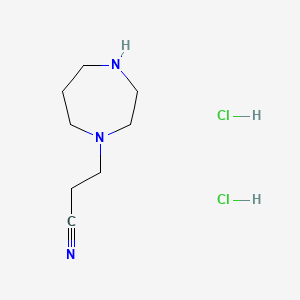
3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride is a chemical compound with the molecular formula C8H15N3·2HCl It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride typically involves the reaction of 1,4-diazepane with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid.
化学反応の分析
Types of Reactions
3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of substituted nitrile compounds.
科学的研究の応用
3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(1,4-Diazepan-1-yl)ethanone
- 3-(1,4-Diazepan-1-yl)propane-1,2-diol dihydrochloride
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride
Uniqueness
3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties
特性
分子式 |
C8H17Cl2N3 |
|---|---|
分子量 |
226.14 g/mol |
IUPAC名 |
3-(1,4-diazepan-1-yl)propanenitrile;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-1-6-11-7-2-4-10-5-8-11;;/h10H,1-2,4-8H2;2*1H |
InChIキー |
QGTIMBXTZPYVAY-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)CCC#N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


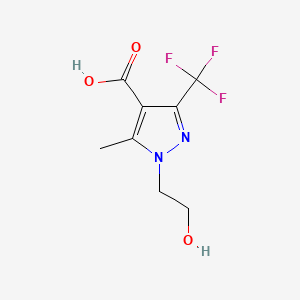
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)
![1-(2-Chlorophenyl)-3-(1,1-dimethylethyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydro-7-oxo-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13448482.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)
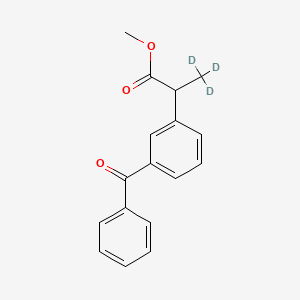
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)

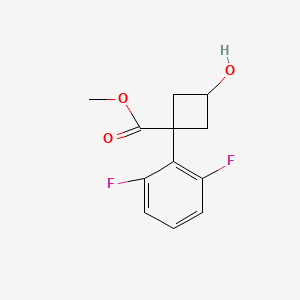
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

